
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a dihydrooxazole ring substituted with diphenyl and trifluoromethylpyridinyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Introduction of the Diphenyl Groups: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups.
Attachment of the Trifluoromethylpyridinyl Group: This could be accomplished through a nucleophilic substitution reaction or a cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole ring.
Reduction: Reduction reactions could be used to modify the pyridinyl or phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.
Wirkmechanismus
The mechanism of action for (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the trifluoromethyl group.
(4S,5R)-4,5-Diphenyl-2-(4-methylpyridin-2-yl)-4,5-dihydrooxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C21H15F3N2O |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4,5-diphenyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H |
InChI-Schlüssel |
LQLJPPMMXXVVNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)
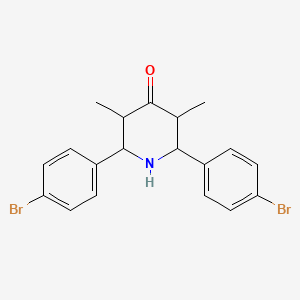

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
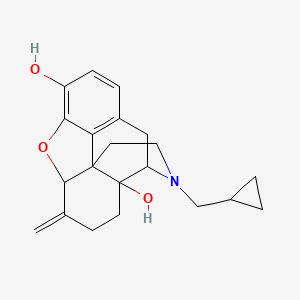
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
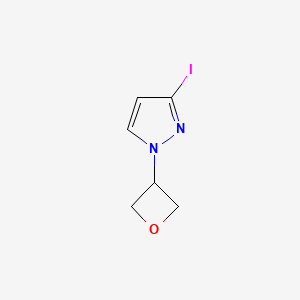
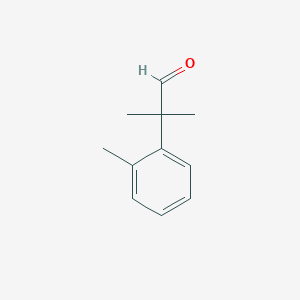

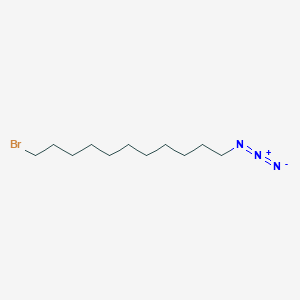
![(4R,4'R)-2,2'-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B12510236.png)
